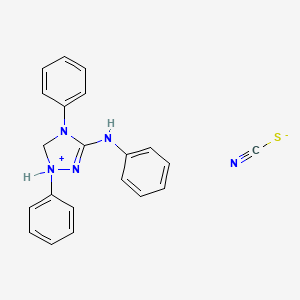
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring and thiocyanate group contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate typically involves the reaction of aniline, benzaldehyde, and thiocyanate under specific conditions. One common method includes the following steps:
Condensation Reaction: Aniline and benzaldehyde are reacted in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiocyanate to form the triazole ring.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic methods may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of biological molecules. The thiocyanate group may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 3-Anilino-1,4-diphenyl-4H-1,2,4-triazol-1-ium iodide
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
Uniqueness
Compared to similar compounds, 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate stands out due to the presence of the thiocyanate group, which imparts unique reactivity and potential biological activity. Its structural features enable diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
112668-44-7 |
|---|---|
Formule moléculaire |
C21H19N5S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;thiocyanate |
InChI |
InChI=1S/C20H18N4.CHNS/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1-3/h1-15H,16H2,(H,21,22);3H |
Clé InChI |
WQPGCFJMAJLFEG-UHFFFAOYSA-N |
SMILES canonique |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




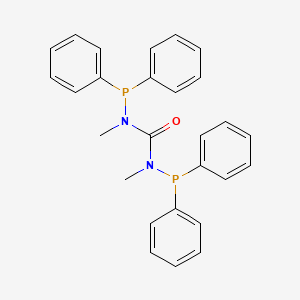
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
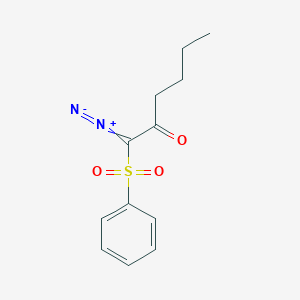
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
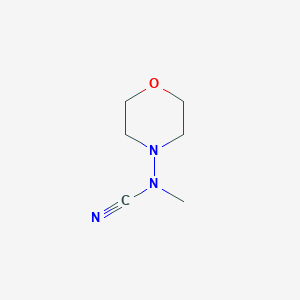
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
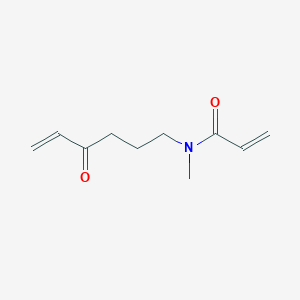
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
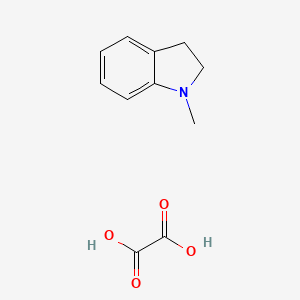
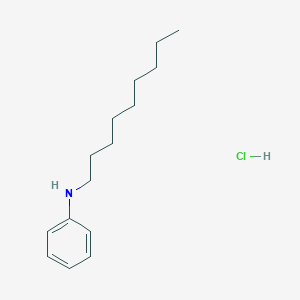
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)

